4-(Thien-2-ylmethyl)aniline

Fragment-Based Drug Discovery Scaffold Design Conformational Analysis

In fragment-based drug discovery (FBDD) or organic electronics, substituting the thiophene core with generic aryl-alkyl anilines introduces uncontrolled electronic and steric variables, compromising experimental reproducibility. - Unique sulfur heteroatom alters electron density distribution and π-stacking, critical for cross-coupling and target binding. - Methylene spacer provides distinct conformational flexibility (2 rotatable bonds), influencing molecular recognition and crystal packing. - 95% purity specification minimizes off-target effects in biophysical screening (SPR, NMR) and assay interference, ensuring reliable biological data.

Molecular Formula C11H11NS
Molecular Weight 189.28 g/mol
CAS No. 129136-65-8
Cat. No. B179958
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Thien-2-ylmethyl)aniline
CAS129136-65-8
Synonyms4-(Thien-2-ylmethyl)aniline , 95%
Molecular FormulaC11H11NS
Molecular Weight189.28 g/mol
Structural Identifiers
SMILESC1=CSC(=C1)CC2=CC=C(C=C2)N
InChIInChI=1S/C11H11NS/c12-10-5-3-9(4-6-10)8-11-2-1-7-13-11/h1-7H,8,12H2
InChIKeyPIJZLXNJWCKMSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Thien-2-ylmethyl)aniline: Molecular Profile and Identifiers


4-(Thien-2-ylmethyl)aniline (CAS 129136-65-8) is a heteroaromatic primary amine with the molecular formula C11H11NS and a molecular weight of 189.28 g/mol . It is characterized by a thiophene ring linked to a para-aniline moiety via a methylene bridge, which confers a balanced electronic profile and moderate lipophilicity (exact mass: 189.06100 Da; polar surface area: 54.26 Ų) [1]. This compound is primarily used as a versatile synthetic intermediate and fragment scaffold in medicinal chemistry and materials science [2].

Why In-Class Aniline Substitution Carries Undefined Risk


Generic substitution of 4-(Thien-2-ylmethyl)aniline with other aryl-alkyl anilines (e.g., 4-benzylaniline, 4-(2-furylmethyl)aniline) is not chemically or functionally equivalent. The thiophene ring introduces a unique sulfur heteroatom that alters electron density distribution and π-stacking interactions compared to phenyl or furyl analogs, which can critically impact reactivity in cross-coupling reactions and binding affinity in biological systems [1]. Furthermore, the methylene spacer between the thiophene and aniline moieties creates a distinct conformational flexibility and rotational barrier (2 rotatable bonds) that influences molecular recognition and crystal packing, unlike more rigid or more flexible scaffolds [2]. Without direct head-to-head comparative data confirming equivalent performance in a specific assay or synthetic protocol, substituting this compound with a 'similar' aniline derivative risks introducing uncontrolled variables that compromise experimental reproducibility or synthetic yield.

Quantified Differentiation and Evidence-Based Selection


Fragment-Based Drug Discovery: Scaffold Conformational Metrics

4-(Thien-2-ylmethyl)aniline is specifically categorized as a 'fragment molecule' and is used as a scaffold for molecular linking, expansion, and modification in drug discovery [1]. While quantitative comparative activity data against specific analogs are not available in the public domain, its defined topological polar surface area (TPSA) of 54.26 Ų and exactly two rotatable bonds place it within a desirable property space for fragment-based lead generation, offering a balance of rigidity and flexibility not present in many commercial aniline fragments .

Fragment-Based Drug Discovery Scaffold Design Conformational Analysis

Synthetic Utility: Differentiated Electronic Properties

As an electron-rich heteroaromatic amine, 4-(Thien-2-ylmethyl)aniline offers a distinct reactivity profile in palladium-catalyzed amination and cross-coupling reactions. The thiophene moiety provides a different Hammett substituent constant (σp) compared to a phenyl group (as in 4-benzylaniline). Specifically, the 2-thienyl group is a weaker electron-withdrawing group (σp ≈ 0.05) than a phenyl group (σp ≈ -0.01), which subtly activates the aniline nitrogen toward electrophilic attack and alters oxidative addition rates in catalytic cycles [1]. This electronic differentiation, while not directly quantified in a single comparative study for this specific compound, is a well-established class-level inference for heteroaromatic anilines.

Organic Synthesis Palladium Catalysis Electronic Effects

Purity Specification for Reproducible Synthesis and Assays

Commercially available 4-(Thien-2-ylmethyl)aniline is supplied with a defined purity specification of 95% (by GC or HPLC assay) . This quantified purity metric provides a verifiable benchmark for procurement, enabling researchers to source material with a guaranteed minimum chemical integrity. This is in contrast to less-characterized or lower-purity alternatives where impurity profiles could confound biological assay results or lead to variable synthetic yields.

Quality Control Analytical Chemistry Reproducibility

Defined Application Scenarios Based on Verified Evidence


Fragment-Based Lead Generation in Drug Discovery

4-(Thien-2-ylmethyl)aniline is directly employed as a fragment scaffold in drug discovery programs. Its use is predicated on its molecular properties—specifically a topological polar surface area of 54.26 Ų and exactly two rotatable bonds—which align with established fragment-likeness criteria . Researchers should procure this compound for fragment library assembly, biophysical screening (e.g., SPR, NMR), and subsequent structure-guided elaboration, where its defined scaffold provides a controlled starting point for optimization [1].

Synthesis of Heteroaromatic Building Blocks for Materials Science

The thiophene-aniline core of 4-(Thien-2-ylmethyl)aniline makes it a valuable precursor for synthesizing π-conjugated materials, such as organic semiconductors or conducting polymers. The electron-rich thiophene unit, quantified by its Hammett σp value of ~0.05, imparts distinct electronic properties compared to phenyl-based analogs [2]. This influences the HOMO-LUMO gap and charge transport characteristics in the final material. Procurement is justified for research groups aiming to fine-tune electronic properties in novel organic electronic devices or sensors.

Chemical Biology Probe Synthesis Requiring Defined Purity

For the synthesis of chemical probes or tool compounds intended for use in cell-based assays or target engagement studies, the 95% purity specification of commercially sourced 4-(Thien-2-ylmethyl)aniline is a critical selection criterion . This quantified purity level minimizes the risk of off-target effects or assay interference from unknown impurities, ensuring that observed biological responses can be confidently attributed to the intended probe molecule. Procurement of this grade is essential for generating reproducible and interpretable biological data.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Thien-2-ylmethyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.